molecular formula C20H21N3O2S B2854739 N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide CAS No. 305373-02-8

N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide

Cat. No.: B2854739
CAS No.: 305373-02-8
M. Wt: 367.47
InChI Key: MMRMMXVTDBOYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide (CAS 305373-02-8) is a sophisticated organic compound of significant interest in pharmaceutical research, particularly in oncology. With a molecular formula of C20H21N3O2S and a molecular weight of 367.46 g/mol, this quinoline-8-sulfonamide derivative serves as a potent modulator of the glycolytic enzyme Pyruvate Kinase M2 (PKM2) . PKM2 is a key regulatory node in cancer metabolism (the Warburg effect) and is upregulated in numerous human tumors, making it an attractive therapeutic target for modulating tumor metabolism . This compound is designed to interact with PKM2, influencing its dynamics between highly active tetrameric and less active dimeric states, which can impact cancer cell proliferation, viability, and cell-cycle distribution . In vitro studies on lung cancer cells (A549) have demonstrated its ability to reduce intracellular pyruvate levels and exhibit more pronounced cytotoxicity on cancer cells than on normal cells, indicating a high selectivity in its mode of action . The unique structure of this compound, featuring a piperidin-1-yl phenyl group linked to a quinoline-8-sulfonamide core, provides a versatile scaffold for drug discovery. Beyond its primary role in PKM2 modulation, molecular hybrids of quinoline and sulfonamide are a prominent area of research for developing novel anti-cancer agents with divergent mechanisms and potentially reduced side effects . This product is intended for research purposes such as in vitro biological assay development, compound screening, and investigating metabolic pathways in cancer. It is supplied with a minimum purity of 90% . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-26(25,19-8-4-6-16-7-5-13-21-20(16)19)22-17-9-11-18(12-10-17)23-14-2-1-3-15-23/h4-13,22H,1-3,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRMMXVTDBOYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is attached to the piperidine ring via a substitution reaction.

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of cyclization and condensation reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chloride as the sulfonating agent.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide has been identified as an inhibitor of dihydrofolate reductase, an enzyme crucial for nucleic acid synthesis. This inhibition disrupts folate metabolism, which is essential for DNA synthesis and cell division, making it a promising candidate for cancer treatment.

Case Studies:

  • Cytotoxicity Testing : Research involving various 4-aminoquinoline derivatives, including this compound, demonstrated significant cytotoxic effects on breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) compared to non-cancerous cell lines. The growth inhibition was assessed using the GI50 metric, indicating the concentration required to inhibit cell growth by 50% .
CompoundGI50 (μM)Cell Line
This compound5.2MDA-MB231
Other derivativesVariesMDA-MB468, MCF7

This data suggests that modifications to the sulfonamide group and substitutions on the quinoline ring can enhance anticancer efficacy.

Antibacterial Applications

The compound also shows promise as an antibacterial agent. Its structural components allow it to interact with bacterial enzymes effectively.

Research Insights:

  • Mechanism of Action : The sulfonamide group is known for its antibacterial properties, particularly in inhibiting bacterial dihydropteroate synthase, which is vital for folate synthesis in bacteria. The incorporation of the quinoline moiety enhances its potency against various bacterial strains .

Other Therapeutic Uses

Beyond its anticancer and antibacterial properties, this compound may have applications in treating other diseases.

Potential Applications:

  • Antiviral Activity : Some studies suggest that quinoline derivatives exhibit antiviral properties. The compound may serve as a lead structure for developing antiviral agents .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can have anti-inflammatory effects, which could be explored further with this compound .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure the integrity of its complex structure. Key methods include:

  • Formation of the Quinoline Ring : Utilizing microwave-assisted synthesis to enhance yield and reduce reaction time.
  • Sulfonamide Group Attachment : Employing standard sulfonation techniques to incorporate the sulfonamide moiety into the quinoline framework.

Mechanism of Action

The mechanism of action of N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

N-(4-{[4-(2-Pyrazinyl)-1-Piperazinyl]Carbonyl}Phenyl)-8-Quinolinesulfonamide

  • Molecular Formula : C₂₄H₂₂N₆O₃S
  • Key Differences: The piperazinyl group is substituted with a pyrazinyl ring instead of cyclopropylmethyl.

N-[4-(4-Morpholinyl)Phenyl]-8-Quinolinesulfonamide

  • Molecular Formula : C₁₉H₂₀N₄O₃S
  • Key Differences :
    • Replaces the piperazinyl-cyclopropylmethyl group with a morpholinyl ring.
    • Morpholine lacks the basic nitrogen of piperazine, reducing hydrogen-bonding capacity and altering pharmacokinetics (e.g., lower logP and improved aqueous solubility).
    • Biological Implications : Morpholine’s lower basicity may weaken interactions with charged residues in the pyruvate kinase active site .

3-(Arylsulfonyl)-8-(Piperidin-4-yl Amino)Quinoline Derivatives

  • Example: 8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline
  • Key Differences: Features a piperidin-4-yl amino group at position 8 and an arylsulfonyl group at position 3. The 4-chloro substituent on the aryl group enhances hydrophobic interactions but may increase toxicity risks. Synthetic Route: Oxidative conversion of sulfanyl to sulfonyl groups using magnesium monoperoxyphthalate .

8-{[4-(8-Quinolinylsulfonyl)-1-Piperazinyl]Sulfonyl}Quinoline

  • Molecular Formula : C₂₂H₂₀N₄O₄S₂
  • Key Differences: Contains a bis-sulfonylated piperazine bridge linking two quinoline rings. Increased molecular rigidity and steric bulk may hinder membrane permeability compared to Mitapivat. Applications: Primarily explored as a chemical intermediate rather than a therapeutic agent .

Structural-Activity Relationship (SAR) Analysis

Modification Impact on Activity Example Compound
Cyclopropylmethyl-piperazinyl Optimal steric bulk and lipophilicity for pyruvate kinase activation; enhances metabolic stability . Mitapivat (AG-348)
Pyrazinyl-piperazinyl Aromaticity improves binding affinity but reduces solubility; unproven clinical efficacy . C₂₄H₂₂N₆O₃S
Morpholinyl Reduced basicity lowers target engagement; improved solubility for non-CNS applications . C₁₉H₂₀N₄O₃S
Arylsulfonyl-piperidinyl Enhanced hydrophobic interactions; variable efficacy depending on substituent electronic effects . 8-Acetamino-3-(4-Cl-phenylsulfonyl)quinoline

Physicochemical and Pharmacokinetic Properties

Property Mitapivat Pyrazinyl Analog Morpholinyl Analog
Molecular Weight 450.56 g/mol 474.54 g/mol 384.45 g/mol
logP 3.2 (predicted) 2.8 (predicted) 2.1 (predicted)
Solubility (mg/mL) 0.05 (aqueous) 0.03 (aqueous) 0.12 (aqueous)
Crystalline Forms Multiple (XRPD-confirmed) Not reported Not reported

Biological Activity

N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a quinoline ring , a piperidine moiety , and a sulfonamide group . These structural elements are known to contribute significantly to its biological activity. The compound's structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC17_{17}H20_{20}N2_{2}O2_{2}S
Molecular Weight320.42 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR) , an enzyme crucial for folate metabolism and nucleic acid synthesis. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, which is particularly effective against rapidly dividing cells such as those found in tumors or bacterial infections.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies evaluated its effects on pancreatic cancer cell lines (PANC-1 and CAPAN-1) and a healthy cell line (hTERT-HPNE). The results indicated that the compound effectively reduced cell viability in cancerous cells while exhibiting minimal toxicity to healthy cells.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Effect on Healthy Cells
PANC-115.2Low toxicity
CAPAN-112.5Low toxicity
hTERT-HPNE>50Minimal effect

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structure allows it to target bacterial enzymes effectively, which could lead to the development of new antibiotics. In particular, its sulfonamide group is known for enhancing antibacterial activity by mimicking substrates necessary for bacterial growth .

Case Studies and Research Findings

A variety of studies have explored the biological activities of quinoline derivatives, including this compound:

  • Study on DPP-IV Inhibition : A study highlighted the potential of quinoline derivatives in inhibiting Dipeptidyl Peptidase IV (DPP-IV), which is significant in managing type 2 diabetes mellitus. The incorporation of specific functional groups in similar compounds has shown enhanced inhibitory activity against DPP-IV .
  • Antiprotozoal Activity : Research indicated that derivatives similar to this compound exhibited antiplasmodial activity, suggesting potential applications in treating malaria .
  • Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Some derivatives demonstrated IC50_{50} values below 20 µM, indicating potent activity against cholinesterases .

Q & A

Q. What are the common synthetic routes for N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinoline-8-sulfonamide core via sulfonation of quinoline using reagents like chlorosulfonic acid or sulfur trioxide, followed by amidation with 4-(piperidin-1-yl)aniline .
  • Step 2 : Optimization of coupling reactions (e.g., nucleophilic substitution or amide bond formation) using solvents such as N,N-dimethylacetamide or toluene. Reaction temperatures (e.g., 80–120°C) and catalysts (e.g., pyridine for acid scavenging) are critical to minimize side products .
  • Purification : Recrystallization or chromatography (e.g., silica gel column) ensures high purity (>95%). XRPD and TGA/DSC analyses confirm crystallinity and thermal stability .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the sulfonamide group and piperidine substitution .
  • Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and quinoline C=N bonds (~1600 cm⁻¹) .
  • X-ray Powder Diffraction (XRPD) : Differentiates crystalline polymorphs, which impact solubility and bioavailability .
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points to optimize storage conditions .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition Assays : Test pyruvate kinase M2 (PKM2) activation using fluorescence-based assays, as structural analogs show modulation of glycolytic pathways .
  • Cell Viability Assays : Screen for anticancer activity in tumor cell lines (e.g., HCT-116 or HeLa) using MTT or ATP-based luminescence .
  • Binding Studies : Surface Plasmon Resonance (SPR) or ITC to quantify affinity for target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different batches or crystalline forms?

  • Comparative XRPD Analysis : Correlate crystalline forms (e.g., amorphous vs. Form I/II) with solubility and PK/PD profiles .
  • In Vitro–In Vivo Correlation (IVIVC) : Use dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF) to predict bioavailability discrepancies .
  • Batch Reproducibility Studies : Standardize synthesis protocols (e.g., solvent ratios, cooling rates) to minimize polymorphic variation .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties through structural modifications?

  • Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azetidine to enhance metabolic stability .
  • Prodrug Design : Introduce ester or phosphate groups at the sulfonamide nitrogen to improve aqueous solubility .
  • ADMET Modeling : Use in silico tools (e.g., SwissADME) to predict CYP450 interactions and logP values for lead optimization .

Q. What in silico methods are used to predict binding interactions with biological targets like pyruvate kinase?

  • Molecular Docking : AutoDock Vina or Glide to model interactions between the quinoline core and PKM2’s allosteric site (e.g., hydrogen bonding with Arg168) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time and identify key residues for mutagenesis studies .
  • Free Energy Perturbation (FEP) : Quantify energy contributions of substituents (e.g., piperidine vs. cyclohexyl) to binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.